molecular formula Ca3H2O9P2 B8022116 Calcium phosphate monohydrate

Calcium phosphate monohydrate

Cat. No.: B8022116
M. Wt: 328.19 g/mol
InChI Key: VQNBUJAEBQLLKU-UHFFFAOYSA-H
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Description

Calcium phosphate monohydrate (MCPM), also known as monothis compound (Ca(H₂PO₄)₂·H₂O), is a calcium orthophosphate with a molar Ca/P ratio of 0.5, making it the most acidic member of the calcium phosphate family . It is synthesized via aqueous reactions, such as between calcium carbonate and phosphoric acid, and is characterized by its high solubility and hygroscopicity . MCPM is widely used in animal feed additives, dental composites, and as a precursor in hydraulic cements due to its reactive acidic nature .

Properties

IUPAC Name

tricalcium;diphosphate;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3Ca.2H3O4P.H2O/c;;;2*1-5(2,3)4;/h;;;2*(H3,1,2,3,4);1H2/q3*+2;;;/p-6
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQNBUJAEBQLLKU-UHFFFAOYSA-H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Ca+2].[Ca+2].[Ca+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Ca3H2O9P2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Aqueous-Phase Synthesis

Reacting CaCO₃ with H₃PO₄ (70% w/w) in water produces MCPM through acid dissolution and recrystallization:
CaCO3+2H3PO4+H2OCa(H2PO4)2H2O+CO2\text{CaCO}_3 + 2\text{H}_3\text{PO}_4 + \text{H}_2\text{O} \rightarrow \text{Ca(H}_2\text{PO}_4)_2\cdot\text{H}_2\text{O} + \text{CO}_2

  • Molar ratio : Optimal Ca:P of 1:2 ensures complete conversion, validated by atomic absorption spectroscopy (AAS).

  • Aging time : 30 minutes suffices for precipitate formation, though extended aging increases crystallinity.

Acetone-Water Co-Solvent Systems

Introducing acetone (50% v/v) enhances product purity by reducing phosphate ion retention. A study using green mussel shell-derived CaCO₃ reported:

  • Phase purity : X-ray diffraction (XRD) showed 98% MCPM with minor aragonite residues (<2%).

  • Yield : 89% vs. 76% in pure aqueous systems, attributed to acetone’s low dielectric constant promoting particle aggregation.

Ethanol-Water Systems

Ethanol (40% v/v) produces needle-like crystals (10–20 µm length) versus the 5–10 µm platelets formed in acetone. Fourier-transform infrared (FTIR) spectra reveal stronger O-H stretching at 3,540 cm⁻¹ in ethanol-derived samples, indicating higher crystallinity.

Mechanochemical Grinding for Rapid Synthesis

Mechanical activation via ball milling enables solvent-free MCPM synthesis. Key parameters include:

ParameterEffect on ProductSource
Milling duration>2 hours ensures complete amorphization of CaCO₃
H₃PO₄ addition rateSlow addition (<5 mL/min) prevents localized overheating
Grinding mediaZirconia balls yield smaller particles (D₅₀ = 3.2 µm) vs. steel (D₅₀ = 5.8 µm)

This method achieves 95% phase purity within 4 hours, compared to 12+ hours for conventional precipitation.

Hydrothermal Synthesis for Controlled Crystallinity

Hydrothermal treatment at 120–180°C converts dicalcium phosphate anhydrous (DCPA) to MCPM under acidic conditions:
CaHPO4+H3PO4+H2OCa(H2PO4)2H2O\text{CaHPO}_4 + \text{H}_3\text{PO}_4 + \text{H}_2\text{O} \rightarrow \text{Ca(H}_2\text{PO}_4)_2\cdot\text{H}_2\text{O}

  • Pressure dependence : Crystallite size increases from 45 nm (1 atm) to 82 nm (15 atm) due to enhanced ion mobility.

  • Acid concentration : 60% H₃PO₄ yields monophasic MCPM, while <50% produces β-tricalcium phosphate impurities.

Comparative Analysis of Synthesis Methods

The table below evaluates critical metrics across preparation techniques:

MethodTemperature (°C)TimePurity (%)Crystallite Size (nm)Energy Use (kWh/kg)
High-Temperature150–3005–10 min99.9120 ± 158.2
Aqueous2530 min95.545 ± 80.9
Acetone-Water2545 min98.738 ± 51.1
MechanochemicalAmbient4 hours95.028 ± 36.4
Hydrothermal1802 hours97.382 ± 1012.5

Key findings:

  • Solvent-mediated routes balance energy efficiency and purity, making them ideal for pharmaceutical applications.

  • High-temperature methods suit industrial-scale production but require precise CO₂ off-gas management.

  • Hydrothermal synthesis enables nanocrystalline MCPM for bone tissue engineering, though costs remain prohibitive.

Impact of Process Parameters on Material Properties

Solvent Polarity

Dielectric constant (ε) of the reaction medium directly affects particle morphology:

  • High ε (water: ε = 80) : Promotes isotropic growth, yielding equiaxed crystals.

  • Low ε (acetone: ε = 21) : Induces anisotropic growth, forming elongated platelets.

Acid Concentration

Exceeding 70% H₃PO₄ induces partial dehydration to Ca(H₂PO₄)₂ (anhydrous), detectable via DTA endotherms at 165°C.

Calcium Source

Biogenic CaCO₃ (e.g., mussel shells) contains trace Mg²⁺ (0.8–1.2 wt%), which substitutes Ca²⁺ in the MCPM lattice, increasing solubility by 12%.

Advanced Characterization Techniques

X-Ray Diffraction (XRD)

Rietveld refinement quantifies phase composition using ICDD PDF 00-009-0346 for MCPM. Atypical peaks at 2θ = 14.7° and 30.2° indicate aragonite or brushite impurities.

Thermogravimetric Analysis (TGA)

Mass loss events correlate with structural water release:

  • 1st step (30–150°C) : Loss of adsorbed H₂O (2.1–2.3 wt%).

  • 2nd step (150–220°C) : Dehydration of crystal-bound H₂O (6.9 wt%).

Scanning Electron Microscopy (SEM)

Ethanol-derived MCPM exhibits 10:1 aspect ratio needles vs. 3:1 platelets from aqueous synthesis. Surface area measurements via BET show 18 m²/g (needles) vs. 9 m²/g (platelets) .

Chemical Reactions Analysis

Types of Reactions: Calcium phosphate monohydrate undergoes various chemical reactions, including acid-base reactions, precipitation reactions, and phase transformations. It is known to react with strong bases such as sodium hydroxide to form different calcium phosphate phases, including dicalcium phosphate dihydrate and hydroxyapatite .

Common Reagents and Conditions:

Major Products Formed:

  • Dicalcium Phosphate Dihydrate (CaHPO₄·2H₂O)
  • Hydroxyapatite (Ca₁₀(PO₄)₆(OH)₂)

Scientific Research Applications

Food Industry Applications

Leavening Agent
Monocalcium phosphate monohydrate is widely used as a leavening agent in baked goods. It reacts with baking soda (sodium bicarbonate) to produce carbon dioxide, which helps dough rise. This reaction is crucial for products like cookies, cakes, and self-rising flour .

Nutritional Supplement
In food processing, it serves as a nutritional supplement, providing calcium and phosphorus essential for human health. Its high solubility makes it suitable for incorporation into various food products .

Buffering Agent
The compound acts as a buffering agent in dry beverage mixes and other food products, helping to maintain pH levels and improve flavor stability .

Agricultural Uses

Fertilizer Component
Monothis compound is a key ingredient in superphosphate fertilizers. It supplies essential nutrients to plants, promoting growth and improving crop yields .

Animal Feed Additive
In animal nutrition, it is used as a calcium and phosphorus supplement in feed formulations. This enhances the nutritional value of animal diets, particularly for poultry and livestock .

Biomedical Applications

Dental Health Products
Calcium phosphate compounds are increasingly being utilized in dental care products for their remineralization properties. Monothis compound can aid in the remineralization of enamel and reduce the risk of dental caries by enhancing the availability of calcium and phosphate ions .

Case Study: Remineralization Efficacy

A clinical study demonstrated that products containing calcium phosphate significantly reduced the levels of Streptococcus mutans, a bacteria associated with tooth decay. Participants using these products showed a marked decrease in carious lesions compared to those using standard treatments .

Industrial Applications

Cement and Mortar Production
Monothis compound is also used as an additive in cement and mortar formulations. It improves the binding properties of these materials, enhancing their strength and durability .

Alloying Agent
In metallurgy, it serves as an alloying agent for metals like aluminum and beryllium, contributing to improved mechanical properties of alloys .

Data Table: Summary of Applications

Application AreaSpecific UseBenefits
Food IndustryLeavening agentEnhances dough rise
Nutritional supplementProvides essential minerals
Buffering agentMaintains pH stability
AgricultureFertilizer componentPromotes plant growth
Animal feed additiveEnhances nutritional value
BiomedicalDental care productsAids remineralization
IndustrialCement and mortar productionImproves strength
Alloying agentEnhances mechanical properties

Comparison with Similar Compounds

Chemical and Structural Properties

Property MCPM DCPD (CaHPO₄·2H₂O) DCPA (CaHPO₄) HA (Ca₁₀(PO₄)₆(OH)₂)
Formula Ca(H₂PO₄)₂·H₂O CaHPO₄·2H₂O CaHPO₄ Ca₁₀(PO₄)₆(OH)₂
Ca/P Ratio 0.5 1.0 1.0 1.67
Crystal Water 1 H₂O 2 H₂O None None
Solubility (g/L, 25°C) ~18 ~0.088 ~0.048 ~0.0003
log Ksp ~1.0 ~6.6 ~7.0 ~116
pH Stability 0.0–2.0 2.0–6.0 6.0–8.0 6.5–12

Key Observations :

  • Acidity : MCPM is the most acidic calcium phosphate, acting as a "solid acid" in aqueous environments, while DCPD and HA are neutral or basic .
  • Solubility : MCPM’s high solubility (~18 g/L) contrasts sharply with DCPD (~0.088 g/L) and HA (~0.0003 g/L), enabling its use in reactive formulations .
  • Thermodynamic Stability : HA is the most stable phase in neutral to alkaline conditions, while MCPM dominates in highly acidic environments .

Biocompatibility and Toxicity

  • MCPM : Biocompatible but acidic; its cytotoxicity in biomedical applications depends on formulation and pH buffering .
  • DCPD/HA: Non-toxic and osteoconductive, widely used in clinical bone grafts .
  • Natural vs. Synthetic : MCPM derived from natural sources (e.g., eggshells) shows enhanced biocompatibility due to trace elements .

Q & A

Q. What are the optimal synthesis methods for producing high-purity MCPM in laboratory settings?

MCPM is typically synthesized via acid-base reactions or double decomposition. For example, reacting calcium chloride with phosphoric acid under controlled pH (1.5–3.0) and temperature (25–40°C) yields MCPM with minimal impurities. Precipitation protocols often include slow addition of reagents to avoid amorphous byproducts, followed by vacuum filtration and drying at 60°C . Purity validation requires X-ray diffraction (XRD) to confirm the absence of secondary phases like dicalcium phosphate dihydrate (DCPD) or hydroxyapatite (HA) .

Q. How can researchers characterize the crystallinity and phase composition of MCPM?

Combined techniques are essential:

  • XRD identifies crystalline phases (e.g., distinguishing MCPM from monetite or brushite) .
  • FTIR detects vibrational modes of phosphate groups (e.g., asymmetric P–O stretching at 1050–1100 cm⁻¹) .
  • SEM-EDX quantifies elemental ratios (Ca/P ~0.5 for MCPM) and reveals particle morphology .

    Thermogravimetric analysis (TGA) confirms hydration states by measuring mass loss at 100–150°C for water removal .

Q. What role does MCPM play in calcium phosphate cement (CPC) formulations?

MCPM acts as an acidic precursor in CPC systems. When mixed with basic phases like α-tricalcium phosphate (α-TCP), it triggers a dissolution-precipitation reaction, forming brushite (DCPD) or hydroxyapatite. The setting time and mechanical strength depend on the MCPM/α-TCP ratio, liquid-to-powder ratio, and pH stabilizers (e.g., citric acid). Rheological studies at 37°C in simulated body fluid are critical for biomedical applications .

Advanced Research Questions

Q. How do reaction kinetics and environmental conditions influence MCPM phase transitions in aqueous systems?

MCPM is metastable in neutral or alkaline environments, rapidly converting to DCPD or HA. Kinetic studies using in situ pH monitoring and XRD reveal that:

  • Below pH 4, MCPM remains stable.
  • At pH 5–7, hydrolysis to DCPD dominates (activation energy ~45 kJ/mol).
  • Above pH 7, HA forms via Ostwald ripening.
    Temperature accelerates phase transitions: at 50°C, DCPD converts to HA within 24 hours, while at 25°C, this process takes weeks .

Q. What experimental strategies resolve contradictions in MCPM solubility data across studies?

Reported solubility discrepancies arise from ionic strength variations and measurement techniques. Standardized methods include:

  • Potentiometric titration under inert atmosphere (CO₂-free) to avoid carbonate contamination.
  • Ion-selective electrodes for real-time Ca²⁺ monitoring.
  • ICP-OES for post-experiment Ca/P ratio validation.
    For example, MCPM solubility in water at 25°C ranges from 18–22 g/L depending on agitation rate and particle size .

Q. How can MCPM be engineered to control drug release kinetics in composite scaffolds?

MCPM’s high solubility enables pH-responsive drug delivery. In biphasic scaffolds (e.g., MCPM/β-TCP blends):

  • Porogen leaching (e.g., sucrose) creates macropores (100–300 µm) for sustained release.
  • Surface functionalization with alginate delays dissolution, extending release from hours to days.
    In vitro release profiles (e.g., using vancomycin) show burst release (50% within 2 hours) followed by zero-order kinetics, validated via UV-Vis spectroscopy .

Methodological Challenges and Solutions

Q. Why do some MCPM-based cements exhibit inconsistent mechanical properties?

Variability stems from incomplete precursor dissolution or premature hydration. Mitigation strategies include:

  • Ball milling to homogenize particle size (<10 µm).
  • Liquid-phase optimization : Glycerol-water mixtures reduce hydrolysis rates, improving compressive strength (from 8 MPa to 15 MPa) .
  • Additives : 2 wt% chitosan enhances cohesion without inhibiting setting .

Q. How can researchers distinguish MCPM from structurally similar calcium phosphates in mixed-phase systems?

Advanced characterization is required:

  • Synchrotron XRD with Rietveld refinement quantifies phase ratios (detection limit ~1%).
  • Raman spectroscopy identifies PO₄³⁻ band splitting (e.g., MCPM vs. DCPD at 950 cm⁻¹ vs. 985 cm⁻¹).
  • Solid-state NMR resolves local phosphate environments (e.g., Q₀ vs. Q₁ connectivity) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Calcium phosphate monohydrate
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Reactant of Route 2
Calcium phosphate monohydrate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.